molecular formula C13H9BrN2 B186887 2-(4-Bromophenyl)benzimidazole CAS No. 2622-74-4

2-(4-Bromophenyl)benzimidazole

Cat. No. B186887
CAS RN: 2622-74-4
M. Wt: 273.13 g/mol
InChI Key: YRWMGOSKROWAIT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)benzimidazole (CAS 2622-74-4) is an organic compound with the molecular formula C13H9BrN2. It has a molecular weight of 273.13 g/mol and is sold as a white crystalline powder . This compound is used in proteomics research .


Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)benzimidazole involves the reaction of O-phenylenediamine and 4-bromo benzoic acid treated with polyphosphoric acid . Another approach involves the use of engineered MgO supported on dendritic fibrous nano silica (MgO@DFNS) as a sustainable heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)benzimidazole includes a benzimidazole ring with a 4-bromophenyl group . A detailed vibrational spectra and DFT study of this molecule can be found in a published paper .


Physical And Chemical Properties Analysis

2-(4-Bromophenyl)benzimidazole is a solid at 20 degrees Celsius . It appears as a white to brown powder or crystal .

Scientific Research Applications

  • Organic Synthesis

    • Benzimidazoles are used in the synthesis of various biheterocyclic motifs .
    • The synthesis involves rearrangements of quinoxalines .
    • The scope of the rearrangements is illustrated by numerous examples of their application .
  • Medicinal Chemistry

    • Benzimidazole derivatives have a wide range of biological properties .
    • They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems .
    • They have been found to have various kinds of biological activity .
  • Anticancer Agents

    • Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .
    • The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
    • The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused significant increase of anticancer activity .
  • Firefighting Equipment

    • PBI fabrics, which contain benzimidazole, protect firefighters .
    • They are renowned for their proven protection from heat and flame .
  • Antiviral and Antihistamine Agents

    • 2-arylbenzimidazoles, a group that includes “2-(4-Bromophenyl)benzimidazole”, have been used as various antiviral and antihistamine agents .
    • These compounds are often used in medicinal chemistry as building blocks for the synthesis of bioactive compounds .
  • Antimicrobial Activities

    • Some benzimidazole derivatives have shown potential as antimicrobial agents .
    • They have been tested against various strains of Candida .
  • Functional Metal Complexes

    • “2-(4-Bromophenyl)benzimidazole” can be used as a ligand for functional metal complexes .
    • These complexes can be used in various applications, including optoelectronics and photovoltaics .
  • Antiproliferative Activities

    • Benzimidazole derivatives have been tested for their antiproliferative activities against various cancer cell lines .
    • Some compounds have shown significant activity, with IC50 values in the range of 0.02–0.04 µM .
  • Antifungal Activities

    • Some benzimidazole derivatives have shown potential as antifungal agents .
    • They have been tested against various strains of Candida .
  • Functional Metal Complexes

    • “2-(4-Bromophenyl)benzimidazole” can be used as a ligand for functional metal complexes .
    • These complexes can be used in various applications, including optoelectronics and photovoltaics .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Benzimidazole and its derivatives, including 2-(4-Bromophenyl)benzimidazole, are an active and attractive topic of medicinal chemistry. They are being increasingly explored for their wide range of pharmacological activities . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

2-(4-bromophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMGOSKROWAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301527
Record name 2-(4-Bromophenyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)benzimidazole

CAS RN

2622-74-4
Record name 2622-74-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium bisulfite (14.4 g) is added to 4-bromobenzaldehye (17.1 g) in ethanol (100 mL) and the mixture stirred at reflux for 15 minutes. 1,2-Diaminobenzene (10 g) is added and the mixture stirred at reflux for 16 hours. The solvent is evaporated and the residue is washed with water and ethanol to afford 18.0 g of the title compound as a beige solid.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-Phenylenediamine 7.79 g (72 mmole), 4-bromobenzaldehyde 16 g (87 mmole), and 2.8 g of PTSA (14 mmole) was stirred in 150 ml of Toluene, the reaction mixture was then heated to reflux for 16 hours, after cooling, the reaction mixture was extracted with water, and then the organic layer was evaporated to dry, the residue was then recrystallized with acetone to get 12.69 g of product (yield=64.54%).
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
64.54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
UB More - 2012 - hakon-art.com
Today, there are a vast number of pharmacologically active heterocyclic compounds, which are in regular clinical use. Among the wide variety of heterocyclic compounds known, the …
Number of citations: 0 www.hakon-art.com
AG Koptyaeva, AY Zakharov, MA Kiseleva… - Molbank, 2022 - mdpi.com
Four 2-arylbenzimidazoles (aryl = 4-Br-phenyl (1), 3-Br-phenyl (2), 4-I-phenyl (3), 3-I-phenyl (4)) were synthesized and characterized by 1 H, 13 C{ 1 H} NMR, UV–Vis spectroscopy and …
Number of citations: 3 www.mdpi.com
B TÜZÜN - Cumhuriyet Science Journal, 2019 - dergipark.org.tr
Benzimidazole derivates are investigated the activity of corrosion inhibitor molecules. In quantum chemical calculation, different parameters such as EHOMO, ELUMO,∆ E (HOMO-…
Number of citations: 18 dergipark.org.tr
JM Kauffman, A Khalaj, PT Litak… - Journal of …, 1994 - Wiley Online Library
To improve the solubility, photostability and fluorescence quantum yield (Φ) of 2‐arylbenzimidazolium ions the N‐1 hydrogen was replaced by an alkyl group before N‐3 was …
Number of citations: 22 onlinelibrary.wiley.com
H Shi, T Wu, P Jiang, X Jin… - Journal of Heterocyclic …, 2014 - Wiley Online Library
Seven novel fluorescence‐traced 1‐aryl‐2‐substituted‐3‐allyl‐1H‐benzimidazolium bromides (5a, 5b, 5c, 5d, 5e, 5f, 5g) were synthesized by alkylation and quaternization of …
Number of citations: 1 onlinelibrary.wiley.com
W Senapak, R Saeeng, J Jaratjaroonphong… - Tetrahedron, 2019 - Elsevier
A novel efficient method for the selective synthesis of 2-substituted benzimidazoles is described through condensation reaction of o-phenylenediamines with a wide rang of aliphatic, …
Number of citations: 40 www.sciencedirect.com
S Rostamizadeh, R Aryan, HR Ghaieni… - Journal of …, 2009 - Wiley Online Library
A simple and eco‐friendly protocol for the synthesis of substituted 2‐arylbenzimidazoles is described. In this process, 2‐arylbenzimidazoles were prepared in the presence of a newly …
Number of citations: 39 onlinelibrary.wiley.com
R Zhang, H Sun, Y Zhao, X Tang, Z Ni - Dyes and Pigments, 2018 - Elsevier
A series of dipolar 1,3,6,8-tetrasubstituted pyrene-based compounds (py1, py2, mpy1 and mpy2) were designed and synthesized with two 4-tert-butylphenyl segments at 1,8-positions …
Number of citations: 16 www.sciencedirect.com
M BOSTANCIOĞLU - Cumhuriyet Science Journal, 2019 - dergipark.org.tr
Stress-strain analyses are studied under the bottom of the pavement layer, and pavement life values are calculated depending on the cross-section variation because of the …
Number of citations: 5 dergipark.org.tr
J Huang, JH Su, X Li, MK Lam, KM Fung… - Journal of Materials …, 2011 - pubs.rsc.org
A series of bipolar anthracene derivatives containing hole-transporting triphenylamine and electron-transporting benzimidazole moieties were synthesized and characterized. These …
Number of citations: 212 pubs.rsc.org

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